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3-Methylcytidine - 2140-64-9

3-Methylcytidine

Catalog Number: EVT-352957
CAS Number: 2140-64-9
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
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Product Introduction

Description

m3C is naturally occurring and found in a wide range of organisms, from yeast to humans. [] While originally identified in tRNA, it has recently been detected in other RNA species, including mRNA. [, ] The presence of m3C in these RNAs suggests a critical role in cellular processes, likely impacting RNA structure, stability, and function. []

N4-Acetylcytidine

Compound Description: N4-Acetylcytidine is a modified ribonucleoside found in normal human urine. It is excreted at rates of 0.7 ± 0.4 mg/day. N4-Acetylcytidine exhibits isosbestic points at 279 nm and 333 nm between pH 9 and pH 1. Its half-life is 15 hours at pH 8.8 and 23 °C. []

Relevance: N4-Acetylcytidine was identified alongside 3-Methylcytidine in the study on modified ribonucleosides in human urine using similar isolation and analytical techniques. [] While both are modified cytidine nucleosides, their specific modifications and biological roles differ.

1-Methyladenosine

Compound Description: 1-Methyladenosine is a modified ribonucleoside found in various RNA molecules, including tRNA and rRNA. It is known to influence RNA structure and function. [, , ]

Relevance: 1-Methyladenosine, like 3-Methylcytidine, is a product of RNA methylation and is frequently studied in the context of RNA modifications and their biological implications. [, , ] These modifications can impact RNA stability, translation, and other cellular processes.

N4-methylcytidine (m4C)

Compound Description: N4-methylcytidine (m4C) is a methylated cytidine found in RNA. []

Relevance: N4-methylcytidine is another example of a methylated cytidine modification in RNA, similar to 3-Methylcytidine, highlighting the diversity of RNA modifications. []

5-Methylcytidine (m5C)

Compound Description: 5-Methylcytidine (m5C) is a methylated cytidine found in RNA, notably in tRNA from archaea and mammals. [, , ]

Relevance: 5-Methylcytidine, like 3-Methylcytidine, represents a methylation modification of cytidine in RNA. [, , ] The different positions of methylation on the cytidine ring may lead to different functional consequences.

3,2′-O-dimethylcytidine (m3Cm)

Compound Description: 3,2′-O-dimethylcytidine (m3Cm) is a dually methylated cytidine modification found in the small RNA (<200 nt) of mammals. []

Relevance: 3,2′-O-dimethylcytidine is relevant as it is a newly discovered dual methylation modification of cytidine, expanding the diversity of RNA modifications. [] This discovery highlights the complexity of the epitranscriptome and the potential for yet unknown modifications like 3-methylcytidine.

N4,2′-O-dimethylcytidine (m4Cm)

Compound Description: N4,2′-O-dimethylcytidine (m4Cm) is a dually methylated cytidine previously identified in the 16S rRNA of E. coli. [] This study identifies its presence for the first time in the 18S rRNA of mammalian cells.

Relevance: N4,2′-O-dimethylcytidine, similar to 3-Methylcytidine, exemplifies a specific methylation modification in RNA. [] Finding this modification in a new context emphasizes the importance of studying RNA modifications across different organisms and RNA species.

5,2′-O-dimethylcytidine (m5Cm)

Compound Description: 5,2′-O-dimethylcytidine (m5Cm) is a dually methylated cytidine found in tRNA of thermophilic archaea and mammals. []

Relevance: 5,2′-O-dimethylcytidine, like 3-Methylcytidine, represents a methylation modification of cytidine, further highlighting the prevalence of this type of modification in RNA. [] This commonality suggests a conserved biological role for methylation in RNA function.

2-Thiocytidine

Compound Description: 2-Thiocytidine is a cytidine analog where the 2-position oxygen is replaced with sulfur. []

Relevance: 2-Thiocytidine, like 3-Methylcytidine, represents a modification of the cytidine structure. [] Studying the effects of different modifications, such as methylation in 3-Methylcytidine and sulfur substitution in 2-Thiocytidine, can provide insights into the structure-activity relationships of these molecules.

Cytidine monophosphate (CMP)

Relevance: Cytidine monophosphate is a fundamental building block of RNA and a precursor to modified cytidine nucleosides like 3-Methylcytidine. [, ] Understanding CMP's properties and metabolism is essential for comprehending the biosynthesis and function of 3-Methylcytidine.

Cytidine diphosphate (CDP)

Relevance: Similar to CMP, cytidine diphosphate is a building block of nucleic acids and a precursor to modified cytidine nucleosides like 3-Methylcytidine. [] Understanding the behavior of CDP in different chemical reactions provides insights into the potential reactions and modifications that 3-Methylcytidine might undergo.

Cytidine triphosphate (CTP)

Relevance: Like CMP and CDP, cytidine triphosphate is essential for RNA synthesis and understanding its properties is relevant to the study of modified cytidine nucleosides like 3-Methylcytidine. []

4-Thiouridine

Compound Description: 4-Thiouridine is a modified nucleoside found in tRNA. It is formed by the sulfhydrylation of uridine. []

Relevance: 4-Thiouridine, like 3-Methylcytidine, exemplifies a modification found in tRNA. [] Their presence in tRNA suggests a potential role in translation and protein synthesis.

3-Methyl-2′-deoxycytidine

Compound Description: 3-Methyl-2′-deoxycytidine is a modified deoxyribonucleoside analog of cytidine with a methyl group at the 3-position of the cytosine base and lacking a 2'-hydroxyl group on the ribose sugar. []

N4-(2-chlorovinyl)-3-methylcytosine

Compound Description: N4-(2-chlorovinyl)-3-methylcytosine is a modified cytidine adduct formed by the reaction of chloroacetaldehyde or chloroethylene oxide with 3-methylcytidine. It is considered a potential miscoding lesion in DNA. []

Relevance: This compound provides insight into potential reactions that can occur at the N4 position of 3-Methylcytidine. [] The formation of this adduct and its potential as a miscoding lesion highlights the susceptibility of modified cytidine nucleosides to chemical reactions with biological consequences.

3,N4-ethenocytidine (εC)

Compound Description: 3,N4-ethenocytidine (εC) is a modified cytidine adduct formed by the reaction of chloroacetaldehyde with cytidine. []

Relevance: Like the previous compound, 3,N4-ethenocytidine demonstrates the reactivity of the cytidine ring, particularly at the N4 position, to chemical modification. [] Understanding these reactions is important as they can alter the coding properties of cytidine and potentially lead to mutations.

Source

3-Methylcytidine is primarily synthesized from cytidine, which is a naturally occurring nucleoside found in RNA. The modification occurs through methylation at the nitrogen-3 position of the cytidine base. This modification can be catalyzed by specific methyltransferases, such as METTL2 and METTL6, which have been identified in studies focusing on tRNA modifications .

Classification

Chemically, 3-methylcytidine falls under the category of nucleoside modifications. It is classified as a methylated derivative of cytidine and is part of a broader class of modified nucleotides that play crucial roles in RNA biology.

Synthesis Analysis

Methods

The synthesis of 3-methylcytidine typically involves the following steps:

  1. Starting Material: The synthesis begins with commercially available cytidine.
  2. Methylation Reaction: Cytidine undergoes N3-methylation using methyl iodide (MeI) in a solvent such as dimethylformamide (DMF). This reaction introduces the methyl group at the nitrogen-3 position.
  3. Protection Groups: Following methylation, several protecting groups are added to stabilize the molecule during subsequent reactions. Common protecting groups include:
    • 4,4'-dimethoxytrityl for the 5'-hydroxyl group.
    • Benzoyl for the amino group.
    • Tert-butyldimethylsilyl for the 2'-hydroxyl group .

Technical Details

The entire synthesis process may involve purification steps such as thin-layer chromatography and column chromatography to isolate the desired product effectively. The final product can be converted into phosphoramidite form for incorporation into RNA oligonucleotides through solid-phase synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 3-methylcytidine consists of a ribose sugar attached to a pyrimidine base (cytosine) that has been modified by the addition of a methyl group at the nitrogen-3 position.

Data

  • Molecular Formula: C₈H₁₁N₃O₅
  • Molecular Weight: Approximately 227.24 g/mol
  • Structural Features: The presence of the methyl group alters hydrogen bonding capabilities and affects base pairing during RNA synthesis .
Chemical Reactions Analysis

Reactions

3-Methylcytidine participates in various chemical reactions typical of nucleosides, including:

  1. Base Pairing: It can form Watson-Crick base pairs with guanine but exhibits altered stability compared to unmodified cytidine.
  2. Enzymatic Reactions: The presence of 3-methylcytidine can influence reverse transcription processes, where it may lead to misincorporation events or block DNA synthesis depending on the fidelity of the reverse transcriptase used .

Technical Details

Studies have shown that reverse transcriptases exhibit varying efficiencies when encountering 3-methylcytidine, which can result in mutations or stalled synthesis during RNA replication processes .

Mechanism of Action

Process

The mechanism by which 3-methylcytidine exerts its effects primarily revolves around its incorporation into RNA molecules, where it influences:

  1. Base Pairing Dynamics: The modification alters hydrogen bonding patterns, leading to decreased discrimination between canonical and non-canonical base pairs.
  2. Gene Expression Regulation: By modifying tRNA and mRNA structures, it can affect translation efficiency and protein synthesis .

Data

Experimental data indicate that 3-methylcytidine can impact reverse transcription fidelity, with some enzymes showing reduced efficiency or increased error rates when encountering this modified nucleoside .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

Applications

Scientific Uses

3-Methylcytidine has several significant applications in scientific research:

  1. RNA Modification Studies: It serves as a critical tool for studying RNA modifications and their effects on gene expression and protein synthesis.
  2. Synthetic Biology: Its incorporation into synthetic oligonucleotides enables researchers to explore functional roles of specific RNA modifications.
  3. Therapeutic Development: Understanding its role in cellular processes may lead to new therapeutic strategies targeting diseases linked to dysregulated RNA modifications .
Enzymology and Biosynthesis of 3-Methylcytidine

Methyltransferase-Mediated m³C Formation in Eukaryotes

The installation of 3-methylcytidine (m³C) in eukaryotic RNAs is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases) belonging to the METTL (methyltransferase-like) protein family. These enzymes specifically recognize substrate RNAs and transfer a methyl group from SAM to the N3 position of cytidine.

Role of METTL2 and METTL6 in tRNA Methylation

METTL2 and its paralog METTL2B primarily modify cytosolic tRNAThr and tRNAArg(CCU) at position C32, while METTL6 targets tRNASer isoacceptors at the same position [1] [8]. METTL6 exhibits stringent substrate specificity through direct interaction with seryl-tRNA synthetase (SerRS), which acts as a cofactor for tRNASer selection. Cryo-EM studies reveal that SerRS anchors the tRNA variable arm, positioning the anticodon stem-loop (ASL) for METTL6-mediated methylation at C32 [5]. Genetic ablation studies demonstrate:

  • METTL2 knockout reduces m³C in total tRNA by 30–40%
  • METTL6 knockout reduces m³C by 10–15%
  • Combined knockout reduces m³C by ~70% [2]

METTL8 as the m³C Writer Enzyme in mRNA

METTL8 was initially proposed to methylate mRNA but is now established as the mitochondrial m³C MTase modifying mt-tRNAThr and mt-tRNASer(UCN) at C32 [10]. It harbors an N-terminal mitochondrial targeting sequence and localizes to the mitochondrial matrix, where it peripherally associates with the inner membrane [10]. METTL8 crosslinks broadly to mitochondrial tRNA anticodon stem loops but achieves specificity through recognition of:

  • Uridine at position 34 (U34)
  • Guanosine at position 35 (G35)
  • Pre-existing modifications at position 37 (t⁶A or ms²t⁶A) [10]

Table 1: Eukaryotic m³C Methyltransferases and Their Substrates

EnzymeLocalizationPrimary RNA TargetsPosition ModifiedCofactors
METTL2A/BCytosoltRNAThr, tRNAArg(CCU)C32DALRD3
METTL6CytosoltRNASer isoacceptorsC32SerRS
METTL8Mitochondriamt-tRNAThr, mt-tRNASer(UCN)C32None identified

Catalytic Mechanisms of SAM-Dependent Methylation

METTL enzymes share a conserved Rossmann-fold catalytic domain that binds SAM. Key mechanistic features include:

  • Base flipping: A conserved insertion domain within the Rossmann fold remodels the tRNA anticodon loop to extrude C32 for methylation [5] [7]
  • Catalytic residues: An NPPF motif positions SAM, while conserved arginine residues (e.g., METTL6-R259) stabilize the transition state [5]
  • Electrostatic guidance: Positively charged grooves in METTL proteins facilitate RNA backbone interactions [7]

Evolutionary Conservation of m³C Methyltransferases

Comparative Analysis of Trm140/141 Homologs in Yeast and Mammals

The m³C MTase family exhibits divergent evolution from a single ancestral enzyme:

  • Saccharomyces cerevisiae: Trm140 methylates both tRNAThr and tRNASer [1] [8]
  • Schizosaccharomyces pombe: Functional specialization occurs with Trm140 modifying tRNAThr and Trm141 modifying tRNASer [1]
  • Mammals: Gene duplication and specialization yield METTL2 (Trm141-like; targets tRNAThr/Arg), METTL6 (Trm140-like; targets tRNASer), and METTL8 (mitochondrial-specific) [1] [10]

Table 2: Evolutionary Conservation of m³C Methyltransferases

OrganismtRNAThr MTasetRNASer MTaseMitochondrial MTase
S. cerevisiaeTrm140Trm140
S. pombeTrm140Trm141
MammalsMETTL2A/BMETTL6METTL8

Functional Divergence of METTL Protein Family Members

Despite structural conservation, METTL paralogs have evolved distinct RNA recognition mechanisms:

  • Cofactor dependence: METTL6 requires SerRS for optimal activity, while METTL2 functions with DALRD3 [5] [8]
  • Substrate expansion: Mammalian METTL2 acquired tRNAArg specificity absent in yeast Trm141 [1]
  • Subcellular partitioning: METTL8 evolved an N-terminal mitochondrial targeting signal (MTS) not found in METTL2/6 [10]
  • Structural adaptations: The variable N-terminal domain of METTL6 confers SerRS binding capacity, while METTL8 contains unique motifs for mitochondrial tRNA recognition [5] [10]

Table 3: Functional Divergence Among Mammalian METTL Enzymes

FeatureMETTL2/2BMETTL6METTL8
Domain ArchitectureRossmann-fold + variable N-terminusRossmann-fold + N-terminal tRNA-binding domainRossmann-fold + N-terminal MTS
Key Recognition ElementsDALRD3 interactionSerRS interaction; anticodon loop nucleotidesU34/G35; t⁶A37/ms²t⁶A37 modifications
Biological FunctionsCytosolic translation fidelitySerine codon-biased translation; cell cycle regulationMitochondrial tRNA stability; oxidative phosphorylation

Illustration: METTL6-SerRS-tRNA Ternary Complex

SERRS  │  ┌───────┴───────┐  ▼               ▼  5' tRNA --------------- Variable Arm ------ Anticodon Loop ------ 3'  (SerRS binding)      │              │  │              ▼  METTL6 ←───── m³C32 Catalysis  (SAM binding)  

Figure: METTL6 (green) bound to SerRS (blue) and tRNASer (gray). SerRS anchors the tRNA variable arm, positioning the anticodon loop for METTL6-mediated methylation at C32 using SAM as the methyl donor [5].

Properties

CAS Number

2140-64-9

Product Name

3-Methylcytidine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1

InChI Key

RDPUKVRQKWBSPK-ZOQUXTDFSA-N

SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Synonyms

3-methylcytidine

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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